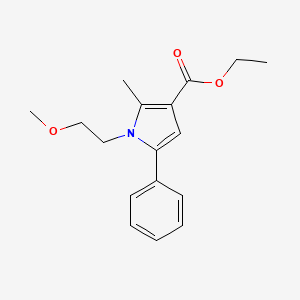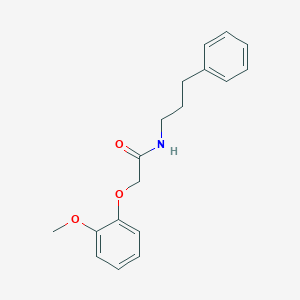
2-(2-methoxyphenoxy)-N-(3-phenylpropyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-methoxyphenoxy)-N-(3-phenylpropyl)acetamide, also known as MPAPA, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic properties. It belongs to the class of compounds known as amides and has a chemical formula of C19H23NO3.
作用机制
The exact mechanism of action of 2-(2-methoxyphenoxy)-N-(3-phenylpropyl)acetamide is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways involved in inflammation and neurodegeneration. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory molecules. Additionally, this compound has been found to activate the Nrf2 signaling pathway, which plays a role in the protection of neurons from oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. It has been found to reduce inflammation and oxidative stress in the brain, as well as improve cognitive function in animal models of Alzheimer's disease. Additionally, this compound has been shown to reduce pain and inflammation in animal models of arthritis.
实验室实验的优点和局限性
One advantage of using 2-(2-methoxyphenoxy)-N-(3-phenylpropyl)acetamide in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound with high purity. Additionally, this compound has been shown to have low toxicity in animal models, making it a potentially safe compound for use in research studies. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are a number of potential future directions for research on 2-(2-methoxyphenoxy)-N-(3-phenylpropyl)acetamide. One area of interest is the development of this compound-based therapies for the treatment of inflammatory diseases and neurological disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to determine the optimal dosing and administration strategies for this compound. Finally, there is potential for the development of novel this compound derivatives with improved solubility and potency for use in research and clinical settings.
合成方法
2-(2-methoxyphenoxy)-N-(3-phenylpropyl)acetamide can be synthesized through a multistep process involving the reaction of 2-methoxyphenol with 3-phenylpropanoic acid, followed by the addition of acetic anhydride and subsequent purification steps. This method has been optimized to yield high purity this compound with good yields.
科学研究应用
2-(2-methoxyphenoxy)-N-(3-phenylpropyl)acetamide has been studied for its potential therapeutic properties in a variety of medical conditions. It has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Additionally, this compound has been found to have neuroprotective properties, suggesting its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
2-(2-methoxyphenoxy)-N-(3-phenylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-21-16-11-5-6-12-17(16)22-14-18(20)19-13-7-10-15-8-3-2-4-9-15/h2-6,8-9,11-12H,7,10,13-14H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDQLXQWBEDPBSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![isobutyl 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)butanoate](/img/structure/B5199944.png)
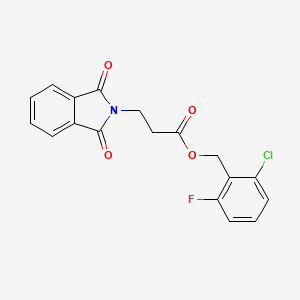
![5-{4-[(4-bromobenzyl)oxy]benzylidene}-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5199957.png)
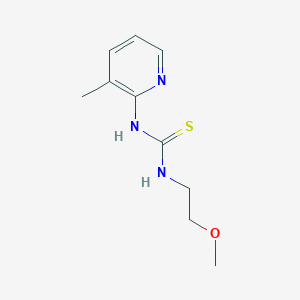
![2-{[3-(4-morpholinyl)propyl]amino}-1-(4-nitrophenyl)ethanol dihydrochloride](/img/structure/B5199975.png)
![1-isobutyl-3-(4-methoxybenzyl)-8-(5-quinolinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5199981.png)
![N-(4-bromo-3-methylphenyl)-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5199989.png)
![3-[(cyclopropylcarbonyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B5199993.png)
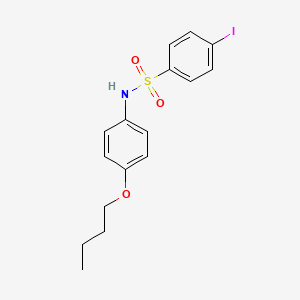
![3-{[(4-acetylphenyl)amino]carbonyl}-1,2,2-trimethylcyclopentanecarboxylic acid](/img/structure/B5200000.png)
![3-{[(4-iodophenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide](/img/structure/B5200008.png)
![3-ethyl-5-[2-(1-naphthylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5200014.png)
